molecular formula C20H14Cl2N2O3 B3739297 3,4-dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide

3,4-dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B3739297
M. Wt: 401.2 g/mol
InChI Key: UUXXRZBQEZAZOR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide: is an organic compound with the molecular formula C20H14Cl2N2O3 . This compound is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and a carbamoyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-aminophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The initial reaction between 3,4-dichlorobenzoyl chloride and 3-aminophenol forms an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, including the addition of a carbamoyl group, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to create complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving enzyme inhibition and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications.
  • Studied for its effects on cellular pathways and disease models.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    3,4-Dichlorobenzamide: Shares the dichlorobenzamide structure but lacks the hydroxyphenyl and carbamoyl groups.

    3-Hydroxy-N-phenylbenzamide: Contains the hydroxyphenyl and benzamide structure but lacks the dichloro substitution.

    N-(3-Hydroxyphenyl)carbamoylbenzamide: Similar structure but without the dichloro substitution.

Uniqueness:

  • The presence of both dichloro and hydroxyphenyl groups in 3,4-dichloro-N-{3-[(3-hydroxyphenyl)carbamoyl]phenyl}benzamide imparts unique chemical properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

3,4-dichloro-N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-17-8-7-13(10-18(17)22)20(27)23-14-4-1-3-12(9-14)19(26)24-15-5-2-6-16(25)11-15/h1-11,25H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXXRZBQEZAZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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